6-bromo-5-(methylamino)-2-({3,9,11-trimethyl-8-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-2-yl}methyl)-1,3-benzoxazole-4-carboxylic acid
Overview
Description
Highly selective, nonfluorescent Ca2+ ionophore. Halogenated analogue of A23187 (Asc 287). Increases intracellular Ca2+. Active in vivo.
Scientific Research Applications
Bronchodilator and Anti-inflammatory Activities
Anandamide, which has a similar structure, was tested for bronchodilator and anti-inflammatory activities in guinea pigs. The results indicated minimal direct airway smooth muscle-related actions, but it might possess modest anti-inflammatory properties (Stengel et al., 1998).
Synthesis and Characterization for Receptor Modulation
A related compound was synthesized and characterized for potential receptor modulation, focusing on progestrone receptors. This process involves multiple chemical reactions and characterizations such as IR, MS, and NMR techniques (Xiao Yong-mei, 2013).
Synthesis of Orally Active Antagonists
The synthesis of an orally active CCR5 antagonist, which is structurally similar, was developed. This included a process of esterification, Suzuki−Miyaura reaction, hydrolysis, and amidation, establishing a new method for synthesizing such compounds (Ikemoto et al., 2005).
Store-Operated Ca2+ Channels and NO-mediated Relaxation
A study showed that a structurally similar compound, A23187, demonstrated endothelium-dependent vascular relaxation. This suggests the involvement of store-operated Ca2+ channels in NO-mediated endothelium-dependent relaxation (Taniguchi et al., 1999).
Phytochrome-Controlled Movements in Plants
Calcium's role in phytochrome-controlled nyctinastic closure in plants was studied using a related compound, A23187. This research suggests the dependence between phytochrome action and intracellular free Ca2+ (Moysset & Simón, 1989).
Synthesis of Dopamine and Serotonin Receptor Antagonists
Efficient synthesis of compounds with potential as dopamine and serotonin receptor antagonists was conducted, which could be relevant for the synthesis of the specified chemical (Hirokawa et al., 2000).
Mechanism of Action
Target of Action
The primary target of 4-Bromo A23187, also known as Calcimycin, is the calcium ion (Ca2+) . It acts as a calcium ionophore , a compound that can transport calcium ions across biological membranes .
Mode of Action
4-Bromo A23187 works by increasing intracellular concentrations of calcium ions . It forms a complex with calcium ions and transports them across the cell membrane, thereby altering the calcium ion concentration within the cell .
Biochemical Pathways
The increase in intracellular calcium levels can affect several biochemical pathways. For instance, it can lead to the activation of calcium-dependent enzymes , influence cell signaling pathways , and modulate cellular processes such as muscle contraction, neurotransmitter release, and cell growth .
Result of Action
The action of 4-Bromo A23187 can lead to various cellular effects. For example, it can induce formation of endothelial microvesicles , increase leakage of lactate dehydrogenase, and decrease cell viability . It can also induce mast cell degranulation and increase production of TNF-α .
Properties
IUPAC Name |
6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36BrN3O6/c1-14-8-9-29(16(3)11-15(2)27(39-29)17(4)26(34)19-7-6-10-32-19)38-20(14)13-22-33-25-21(37-22)12-18(30)24(31-5)23(25)28(35)36/h6-7,10,12,14-17,20,27,31-32H,8-9,11,13H2,1-5H3,(H,35,36)/t14-,15-,16-,17-,20-,27+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXQFZZGVTWFCF-FHYGWRBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76455-48-6, 76455-82-8 | |
Record name | 4-Bromo-calcium Ionophore A23187 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-A23187 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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